2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
Description
2-Bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is a fluorinated amide compound featuring a brominated and methyl-substituted butanamide backbone linked to a 2-(trifluoromethyl)phenyl group. This compound is notable for its trifluoromethyl and bromine substituents, which may confer unique reactivity or biological activity.
Properties
IUPAC Name |
2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-6-4-3-5-8(9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMQAGAUOGBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Addition Reactions: The presence of the trifluoromethyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
(a) 2-Bromo-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
- Key Differences : The phenyl group features a 4-(trifluoromethoxy) substituent instead of 2-(trifluoromethyl).
- The 4-position substitution may also affect steric hindrance and electronic effects on the aromatic ring .
- Formula: C₁₂H₁₃BrF₃NO₂ | Molecular Weight: 340.14 g/mol .
(b) 3-Oxo-N-[2-(trifluoromethyl)phenyl]butanamide
- Key Differences : Replaces the 2-bromo-3-methyl substituents with a 3-oxo group.
- Impact: The ketone group enhances electrophilicity, making this compound reactive in condensation or nucleophilic addition reactions.
- Formula: C₁₁H₁₀F₃NO₂ | Molecular Weight: 245.2 g/mol .
(c) 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
- Key Differences: Features a 3-fluorophenylamino group and lacks halogenation on the butanamide chain.
- The fluorine atom at the phenyl meta-position may optimize pharmacokinetic properties compared to ortho-substituted analogs .
- Formula : C₁₅H₁₅FN₂O | Molecular Weight : 258.29 g/mol .
Data Table: Comparative Analysis
Key Findings and Implications
Substituent Effects: Trifluoromethyl vs. Bromine vs. Oxo: Bromine in the target compound enables nucleophilic substitution reactions, whereas the 3-oxo analog () is more suited for ketone-based chemistry .
Biological Relevance : Fluorinated amides are often explored for pharmaceutical applications due to metabolic stability. The target compound’s bromine atom could serve as a synthetic handle for further derivatization in drug discovery .
Notes and Limitations
- Biological activity data (e.g., toxicity, target binding) are absent in the sources, limiting functional comparisons.
- Commercial availability varies significantly, with the target compound being discontinued, highlighting the importance of alternative analogs .
Biological Activity
2-Bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics, which include a bromine atom and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13BrF3NO
- Molecular Weight : Approximately 310.11 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which are known to influence its pharmacological properties.
The biological activity of 2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and reactivity, potentially allowing it to modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to pain and inflammation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing trifluoromethyl groups possess antibacterial properties against various pathogens, including Escherichia coli and Candida albicans .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Compound 1 | 4.88 µg/mL | B. mycoides |
| Compound 2 | 22.4 µM | E. coli |
| Compound 3 | 17.8 µM | C. albicans |
Anticancer Activity
The anticancer potential of 2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide has been investigated through various in vitro studies. Compounds with similar structures have shown promising results against multiple cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 44.4 | Doxorubicin: 52.1 |
| HCT116 | 12.4 | Doxorubicin: 52.1 |
| HePG2 | 17.6 | Doxorubicin: 52.1 |
These findings suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Case Studies
Recent studies have explored the pharmacological properties of related compounds that incorporate the trifluoromethyl moiety:
- Study on Anticancer Activity : A study assessed the effects of various aryl-urea derivatives on cancer cell lines, revealing that certain compounds significantly down-regulated genes associated with tumor growth, such as TP53 and EGFR .
- Pharmacokinetics : The incorporation of fluorinated groups has been shown to enhance metabolic stability and bioavailability, making these compounds suitable candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
